Lipophilicity (logP) Modulation: 3-(Methoxymethyl) vs. 3-(Hydroxymethyl)piperidine as a CNS Design Parameter
3-(Methoxymethyl)piperidine exhibits a measured logP of 0.18–0.96 [1]. In contrast, the 3-(hydroxymethyl) analog (CAS 4606-65-9) is predicted to have a substantially lower logP (approximately −0.5 to −1.0 based on the additional H-bond donor) . The O-methylation converts a strong H-bond donor (–OH) into a weaker H-bond acceptor (–OCH₃), increasing logP by approximately 1.2–1.5 log units and reducing the topological polar surface area (tPSA) from ~32 Ų to ~21 Ų. This modulation is directly relevant to CNS multiparameter optimization (MPO) scores where tPSA < 80 Ų and logP between 1 and 3 are desired for passive blood–brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.18–0.96; PSA = 21.3 Ų; 1 H-bond donor, 2 H-bond acceptors |
| Comparator Or Baseline | 3-(Hydroxymethyl)piperidine: estimated LogP ≈ −0.5 to −1.0; PSA ≈ 32 Ų; 2 H-bond donors, 2 H-bond acceptors |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 log units; ΔPSA ≈ −10.7 Ų; reduction of one H-bond donor |
| Conditions | Predicted and experimentally determined physicochemical properties (Chembase, Chem960, ChemSpider); comparator values estimated from structural analogs. |
Why This Matters
This logP increase enables CNS lead optimization teams to select 3-(methoxymethyl)piperidine as a building block when the hydroxyl analog exceeds desired polarity thresholds, without resorting to a complete scaffold change.
- [1] Chembase, 3-(methoxymethyl)piperidine, logP = 0.183. Available at: http://www.chembase.cn/substance-562874.html (accessed 2026-04-25). View Source
